molecular formula C18H22N6O4 B3460428 N-(1,3-BENZODIOXOL-5-YL)-N-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)AMINE

N-(1,3-BENZODIOXOL-5-YL)-N-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)AMINE

Cat. No.: B3460428
M. Wt: 386.4 g/mol
InChI Key: CRYBAWQQNQABPO-UHFFFAOYSA-N
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Description

N-(1,3-BENZODIOXOL-5-YL)-N-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)AMINE is a complex organic compound that features a benzodioxole moiety and a triazine ring substituted with morpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZODIOXOL-5-YL)-N-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)AMINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Triazine Ring: The triazine ring can be synthesized via the reaction of cyanuric chloride with morpholine under controlled conditions.

    Coupling Reaction: The final step involves coupling the benzodioxole moiety with the triazine ring using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZODIOXOL-5-YL)-N-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,3-BENZODIOXOL-5-YL)-N-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)AMINE depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-BENZODIOXOL-5-YL)-N-(4-MORPHOLINO-1,3,5-TRIAZIN-2-YL)AMINE: A similar compound with one less morpholine group.

    N-(1,3-BENZODIOXOL-5-YL)-N-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)UREA: A compound with a urea group instead of an amine.

Uniqueness

N-(1,3-BENZODIOXOL-5-YL)-N-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)AMINE is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. Its dual morpholine substitution on the triazine ring might enhance its solubility and reactivity compared to similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O4/c1-2-14-15(28-12-27-14)11-13(1)19-16-20-17(23-3-7-25-8-4-23)22-18(21-16)24-5-9-26-10-6-24/h1-2,11H,3-10,12H2,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYBAWQQNQABPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC4=C(C=C3)OCO4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,3-BENZODIOXOL-5-YL)-N-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)AMINE
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N-(1,3-BENZODIOXOL-5-YL)-N-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)AMINE
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N-(1,3-BENZODIOXOL-5-YL)-N-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)AMINE
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N-(1,3-BENZODIOXOL-5-YL)-N-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)AMINE
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N-(1,3-BENZODIOXOL-5-YL)-N-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)AMINE
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N-(1,3-BENZODIOXOL-5-YL)-N-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)AMINE

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